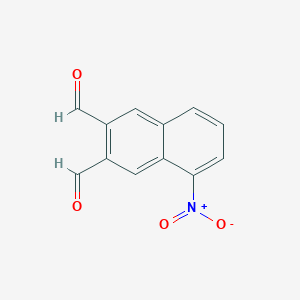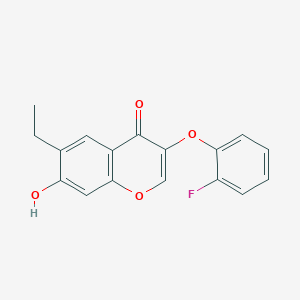
2-(2-Methylmorpholino)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylmorpholino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a 2-methylmorpholino group attached to the nitrogen atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Methylmorpholino)isonicotinsäure beinhaltet typischerweise die Reaktion von Isonicotinsäure mit 2-Methylmorpholin unter bestimmten Bedingungen. Ein gängiges Verfahren ist die Reaktion von Isonicotinsäure mit 2-Methylmorpholin in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphorylchlorid. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um die vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(2-Methylmorpholino)isonicotinsäure kann ähnliche Synthesewege, aber im größeren Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Methylmorpholino)isonicotinsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die 2-Methylmorpholino-Gruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Halogenide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Alkoholen oder Aldehyden.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylmorpholino)isonicotinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in der Untersuchung der Enzyminhibition und Rezeptorbindung verwendet werden, da sie strukturelle Ähnlichkeit mit biologisch aktiven Molekülen aufweist.
Industrie: Verwendung bei der Entwicklung von Katalysatoren und anderen industriellen Chemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methylmorpholino)isonicotinsäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-(2-Methylmorpholino)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isonicotinsäure: Ein einfacheres Derivat mit einer Carbonsäuregruppe an der 4-Position von Pyridin.
Nicotinsäure: Ein Isomer mit der Carbonsäuregruppe an der 3-Position.
Picolinsäure: Ein Isomer mit der Carbonsäuregruppe an der 2-Position.
Einzigartigkeit
2-(2-Methylmorpholino)isonicotinsäure ist aufgrund des Vorhandenseins der 2-Methylmorpholino-Gruppe einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Dieses strukturelle Merkmal kann ihre Bindungsaffinität zu bestimmten Zielstrukturen erhöhen und ihre Löslichkeit und Stabilität im Vergleich zu anderen Isonicotinsäurederivaten verbessern.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(2-methylmorpholin-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
OHKHOZMYPXKQMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
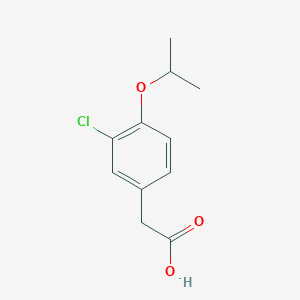
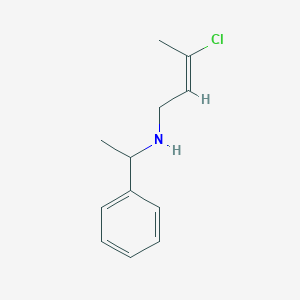
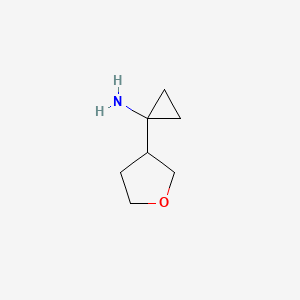
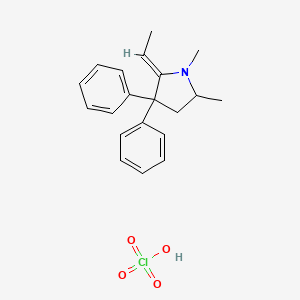

![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
